Mepronil
Overview
Description
Mepronil, also known as 灭锈胺 in Chinese, is a chemical compound with the molecular formula C17H19NO2 . It is commonly used as a fungicide .
Synthesis Analysis
There are two main methods for the synthesis of this compound . The first method involves the preparation of N-acetyl para-aminophenol, followed by the preparation of N-acetyl para-isopropoxyphenylamine, and then para-isopropoxyphenylamine. The final step involves the synthesis of this compound from para-isopropoxyphenylamine and ortho-toluoyl chloride . The second method involves the preparation of para-aminophenol, followed by the synthesis of 2-methyl-N-(3’-hydroxyphenyl)benzamide, and finally the synthesis of this compound from 2-methyl-N-(3’-hydroxyphenyl)benzamide and 2-chloropropane .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C17H19NO2 . Further structural analysis would require advanced analytical techniques such as NMR or X-ray crystallography .
Mechanism of Action
Target of Action
Mepronil, a fungicide, primarily targets the succinate dehydrogenase in the mitochondria of certain fungi . This enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain .
Mode of Action
This compound acts as a single-point inhibitor of succinate dehydrogenase . It potently inhibits the oxidation of succinate in mitochondria isolated from mycelia of Rhizoctonia solani . This inhibition disrupts the normal functioning of the tricarboxylic acid cycle and the electron transport chain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle). By inhibiting succinate dehydrogenase, this compound disrupts the oxidation of succinate, a key step in this cycle . This disruption affects the downstream electron transport chain, which is crucial for ATP production .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a disruption in the energy production of the targeted fungi. This disruption can lead to the death of the fungi, thereby providing the desired fungicidal effect .
Properties
IUPAC Name |
2-methyl-N-(3-propan-2-yloxyphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(2)20-15-9-6-8-14(11-15)18-17(19)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQJXQXJVLSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037565 | |
Record name | Mepronil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55814-41-0 | |
Record name | 3′-Isopropoxy-2-methylbenzanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55814-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepronil [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055814410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepronil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, 2-methyl-N-[3-(1-methylethoxy)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPRONIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJK1MXY8DW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Mepronil and how does it exert its fungicidal effect?
A1: this compound targets the succinate dehydrogenase complex (Complex II) within the mitochondrial respiratory chain of fungi. [, , ] Specifically, it inhibits succinate-coenzyme Q reductase, a key enzyme involved in electron transport and energy production. [] This inhibition disrupts cellular respiration, ultimately leading to fungal cell death. [, , ]
Q2: What is the chemical structure of this compound?
A3: this compound is a substituted benzamide with the chemical name 3′-isopropoxy-2-methylbenzanilide. []
Q3: How does this compound degrade in soil, and what factors influence its degradation rate?
A4: this compound degrades faster under unflooded (aerobic) soil conditions compared to flooded (anaerobic) conditions. [] Aerobic soil microorganisms significantly contribute to its degradation. [] Additionally, degradation rates vary depending on the soil type, with volcanic ash soils exhibiting slower degradation. []
Q4: How stable is this compound on treated rice plants, and does the formulation type impact its persistence?
A5: this compound residues on rice plants decrease rapidly within two weeks of application, primarily due to non-biological factors like detachment from the plant surface. [] Formulation type (wettable powder vs. dust) has minimal impact on its persistence. []
Q5: How do structural modifications on this compound affect its fungicidal activity?
A6: Research on this compound derivatives highlights the importance of the substituent on the benzoyl moiety. [] The size and hydrogen-accepting ability of this substituent significantly influence fungicidal activity. [] Increasing the size of the 3’-alkoxy substituent on the aniline ring generally enhances activity, peaking at carbon numbers 3 to 5. []
Q6: What approaches have been explored to enhance this compound's stability or efficacy?
A7: While specific formulation strategies for this compound are not extensively discussed in the provided papers, the development of a sensitive analytical method involving bromination allows for accurate quantification of this compound residues in various matrices, aiding in stability and efficacy studies. [, ]
Q7: What analytical techniques are commonly employed for the detection and quantification of this compound?
A8: Gas chromatography (GC) coupled with an electron capture detector (ECD) is a highly sensitive method for analyzing this compound residues in soil. [] This method involves extraction, liquid-liquid partitioning, bromination, silica gel column chromatography, and quantification. [] Another study utilized a GC method with a nitrogen-phosphorus detector and a wide bore capillary column (BP225 fused-silica) for the simultaneous determination of this compound and other pesticides in brown rice. []
Q8: Does this compound pose any toxicological risks to aquatic organisms?
A9: While this compound generally exhibits low mammalian toxicity, its acute toxicity to rainbow trout (Oncorhynchus mykiss) has been investigated, showing a 96-hour LC50 value exceeding 10 mg/L. [] This finding suggests a relatively lower acute toxicity to fish compared to other pesticides tested, but further investigation into chronic toxicity and environmental fate is warranted. []
Q9: Has resistance to this compound been observed in any plant pathogenic fungi?
A10: While the provided literature lacks specific information on this compound resistance, research on Rhizoctonia solani highlights the development of resistance to other succinate dehydrogenase inhibitors (SDHIs), suggesting a potential risk for this compound as well. [, , ] Cross-resistance patterns among SDHIs necessitate careful resistance management strategies. [, , ]
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